ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate is a chemical compound with potential anti-infective properties Similar compounds, such as 1,2,4-oxadiazoles, have been found to target proteins like the translational regulator (csra) and the virulence regulator (xoc3530) . These proteins play crucial roles in the motility and pathogenicity of certain bacteria .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in the biological functions of these targets . For instance, some oxadiazoles have been found to inhibit the activity of certain enzymes, disrupting the normal functioning of the target organism .
Biochemical Pathways
It is suggested that similar compounds may interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
The compound’s molecular weight (17656) and solid physical form suggest that it may have certain bioavailability characteristics .
Result of Action
It is suggested that similar compounds may disrupt the growth and pathogenicity of certain bacteria by interfering with their virulence pathways .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroformate with hydrazine hydrate to form an intermediate, which then undergoes cyclization in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: The compound can be oxidized to form different oxadiazole derivatives with varying functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-oxadiazole derivatives, while reduction reactions can produce corresponding amines.
Scientific Research Applications
Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: It is employed as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds in the oxadiazole family, such as:
- Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
- 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCJWHIXWZVPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-19-4 |
Source
|
Record name | ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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